molecular formula C16H20F2N6 B15114063 5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine

5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine

Cat. No.: B15114063
M. Wt: 334.37 g/mol
InChI Key: HWHCTEKFMZSTAS-UHFFFAOYSA-N
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Description

5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Fluorinated compounds are known for their unique chemical properties, including high electronegativity and the ability to form strong bonds with carbon. These properties make fluorinated compounds valuable in various fields, including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 5-fluoropyrimidine with piperidine derivatives under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N,6-dimethylpyrimidin-4-amine is unique due to its specific combination of fluorinated pyrimidine and piperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H20F2N6

Molecular Weight

334.37 g/mol

IUPAC Name

5-fluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-N,6-dimethylpyrimidin-4-amine

InChI

InChI=1S/C16H20F2N6/c1-11-14(18)15(22-10-21-11)23(2)9-12-3-5-24(6-4-12)16-19-7-13(17)8-20-16/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

HWHCTEKFMZSTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=C(C=N3)F)F

Origin of Product

United States

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